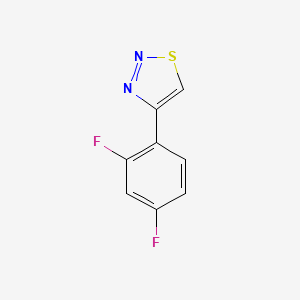![molecular formula C20H15BrClNOS B2819323 N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-4-chlorobenzenecarboxamide CAS No. 321431-68-9](/img/structure/B2819323.png)
N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-4-chlorobenzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-4-chlorobenzenecarboxamide” is a complex organic molecule. It contains a carboxamide group, a sulfanyl group, and halogen atoms (bromine and chlorine), which are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, compounds with a thiazole nucleus have been synthesized and studied for their pharmacological activities . The synthesis of these compounds often involves reactions like S-alkylation .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Scientific Research Applications
Antibacterial Activity
Triazoles, such as the one , have demonstrated promising antibacterial effects . Researchers explore their potential as novel antimicrobial agents to combat Gram-positive pathogens. Investigating the specific mechanisms by which this compound interacts with bacterial cells can provide valuable insights for drug development.
Antifungal Properties
The presence of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety has been associated with antifungal activity . Understanding the molecular interactions between this compound and fungal cells can guide the design of more effective antifungal agents.
Anticancer Potential
Triazoles have also been investigated for their anticancer properties . Researchers study their impact on cancer cell growth, apoptosis, and cell cycle regulation. Further exploration of this compound’s effects on specific cancer types could lead to targeted therapies.
Antioxidant Activity
The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold has been linked to antioxidant effects . Investigating its ability to scavenge free radicals and protect cells from oxidative stress can contribute to understanding its potential health benefits.
Anti-Inflammatory Effects
While not explicitly mentioned for this compound, related triazoles have shown anti-inflammatory properties . Researchers could explore whether N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-4-chlorobenzenecarboxamide exhibits similar effects.
Toxicity Assessment
Assessing the toxicity profile of this compound is crucial for its potential therapeutic use. In silico predictions and in vitro experiments can provide insights into its safety and tolerability.
Mechanism of Action
Target of Action
Similar compounds have shown promising antimicrobial activity against gram-positive pathogens, particularly enterococcus faecium biofilm-associated infections .
Mode of Action
It’s known that similar compounds can block the biosynthesis of certain bacterial lipids and/or exert their effects through additional mechanisms against various bacterial species .
Pharmacokinetics
The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
properties
IUPAC Name |
N-[4-[(4-bromophenyl)sulfanylmethyl]phenyl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrClNOS/c21-16-5-11-19(12-6-16)25-13-14-1-9-18(10-2-14)23-20(24)15-3-7-17(22)8-4-15/h1-12H,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRGJZILSAXEDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)Br)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-4-chlorobenzenecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

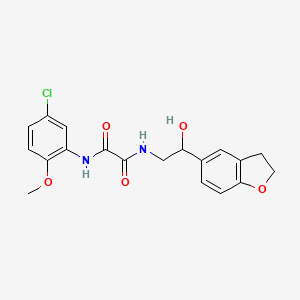
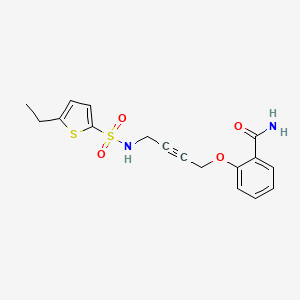
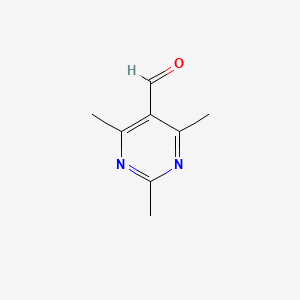



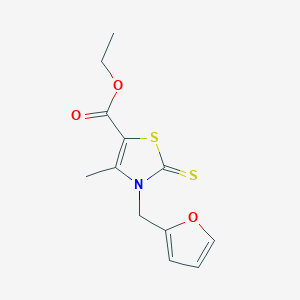
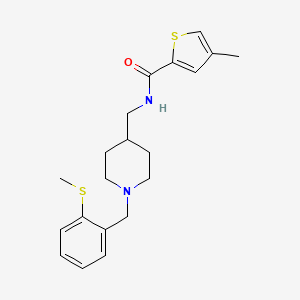
![N-(5-chloro-2-methylphenyl)-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylthio)acetamide](/img/structure/B2819250.png)
![1-[3-(Pyrimidin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2819253.png)
![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide](/img/structure/B2819256.png)

![4-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2819258.png)
